molecular formula C8H6FIO2 B13410893 3-Fluoro-4-iodo-2-methoxybenzaldehyde

3-Fluoro-4-iodo-2-methoxybenzaldehyde

Cat. No.: B13410893
M. Wt: 280.03 g/mol
InChI Key: SWCBTZJITINVCP-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6FIO2 It is a substituted benzaldehyde, characterized by the presence of fluorine, iodine, and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodo-2-methoxybenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the electrophilic aromatic substitution reactions. For instance, a Friedel-Crafts acylation can be used to introduce the aldehyde group, followed by halogenation to introduce the fluorine and iodine atoms . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like iodine monochloride (ICl) and fluorine gas (F2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodo-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: 3-Fluoro-4-iodo-2-methoxybenzoic acid.

    Reduction: 3-Fluoro-4-iodo-2-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-iodo-2-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-iodo-2-methoxybenzaldehyde is unique due to the combination of fluorine, iodine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H6FIO2

Molecular Weight

280.03 g/mol

IUPAC Name

3-fluoro-4-iodo-2-methoxybenzaldehyde

InChI

InChI=1S/C8H6FIO2/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-4H,1H3

InChI Key

SWCBTZJITINVCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)I)C=O

Origin of Product

United States

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